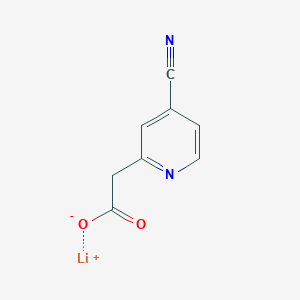

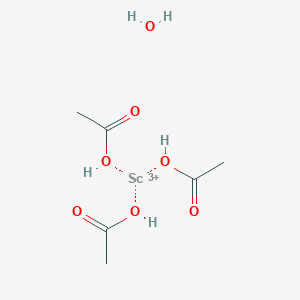

![molecular formula C15H8F3N3O4 B2432365 5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 332375-43-6](/img/structure/B2432365.png)

5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C15H8F3N3O4 . It has a molecular weight of 351.24 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H8F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-5H,6H2,(H,22,23) . This indicates the specific arrangement of atoms in the molecule. The compound also has a Canonical SMILES representation, which is C1OC2=C(O1)C=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 9 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 351.04669023 g/mol .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Methods: The compound is synthesized using various methods, such as the reaction of β-carbonyl-substituted 4H-chromenes with 5-aminopyrazoles, leading to pyrazolo[1,5-a]pyrimidines. This method results in compounds with specific substituent groups like a 2-hydroxybenzyl group (Osyanin et al., 2021).

- Crystal Structure Determination: The crystal structure of derivatives of this compound has been determined, providing insights into its molecular configuration and potential interactions (Liu et al., 2016).

Chemical Reactivity and Derivatives

- Regioselective Synthesis: Studies on the synthesis of derivatives of this compound focus on regioselectivity, producing various substituted derivatives with potential applications in different fields (Drev et al., 2014).

- Microwave-Assisted Synthesis: This technique is used to synthesize fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the versatility in the synthesis of this compound's derivatives (Shaaban, 2008).

Applications in Material Science

- Photophysical Properties: Pyrazolo[1,5-a]pyrimidine derivatives, including those of the mentioned compound, have been extensively studied for their broad spectrum of biological activities and are of great interest in materials science for their photophysical properties (Moustafa et al., 2022).

Antimicrobial and Anticancer Activity

- Antimicrobial Activity: Some derivatives have shown effectiveness against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus (Murlykina et al., 2013).

- Anticancer Activity: Certain derivatives have demonstrated distinct inhibition on the proliferation of cancer cell lines, suggesting potential applications in cancer research (Liu et al., 2016).

Safety and Hazards

properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-5H,6H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONASGVJJHRBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

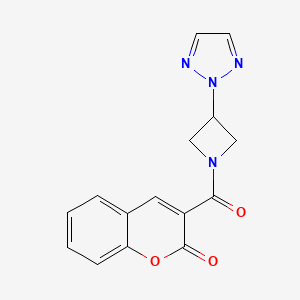

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2432285.png)

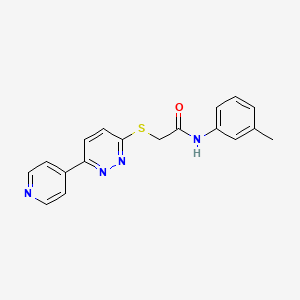

![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)

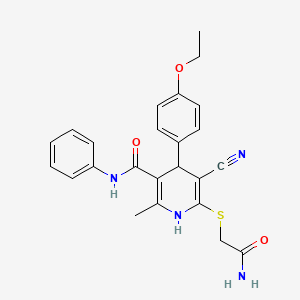

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2432292.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2432293.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)

![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)